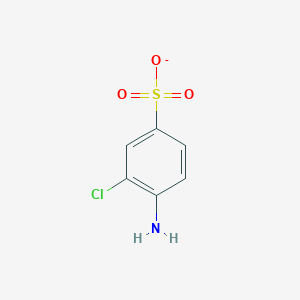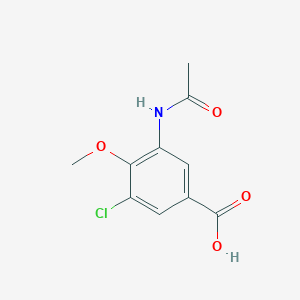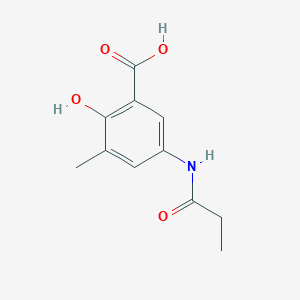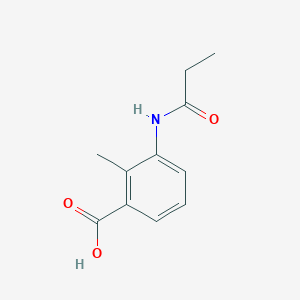
1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CP-141, is a chemical compound that belongs to the class of pyrrolidinecarboxamides. It is a potent and selective inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. CP-141 has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Mécanisme D'action
1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a potent and selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids. By inhibiting FAAH, 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of endocannabinoids, such as anandamide, which activate the cannabinoid receptors, CB1 and CB2, in the brain and peripheral tissues. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to increase the levels of endocannabinoids, such as anandamide, which activate the cannabinoid receptors, CB1 and CB2, in the brain and peripheral tissues. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce the rewarding effects of drugs of abuse, which may make it a potential treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potency and selectivity as an inhibitor of FAAH. This allows for precise control over the levels of endocannabinoids in the system being studied. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is the development of novel analogs of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide with improved potency and selectivity as FAAH inhibitors. Another direction is the study of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, the potential use of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in the treatment of drug addiction warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base, followed by the oxidation of the resulting intermediate with m-chloroperbenzoic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids, such as anandamide, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H13ClN2O2/c1-7-2-3-9(5-10(7)13)15-6-8(12(14)17)4-11(15)16/h2-3,5,8H,4,6H2,1H3,(H2,14,17) |
Clé InChI |
RQSKIXQSHGDQCC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B243519.png)






![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]benzenesulfonamide](/img/structure/B243538.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243544.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B243545.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide](/img/structure/B243546.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide](/img/structure/B243548.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243549.png)